2-(Ethylsulfamoyl)benzenesulfonyl fluoride
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Overview
Description
2-(Ethylsulfamoyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C8H10FNO4S2. It is a member of the sulfonyl fluoride family, which are known for their stability and reactivity. Sulfonyl fluorides have gained significant attention in various fields such as organic synthesis, chemical biology, and medicinal chemistry due to their unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfamoyl)benzenesulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources. For instance, the fluoride-chloride exchange reaction is a widely used method where sulfonyl chlorides react with fluoride ions in the presence of a suitable catalyst . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to produce sulfonyl fluorides .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves large-scale reactions using readily available and inexpensive reagents. The process typically includes the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfamoyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include fluoride sources like potassium fluoride (KF) and phase transfer catalysts such as 18-crown-6-ether in acetonitrile . Reaction conditions often involve mild temperatures and the presence of a suitable solvent to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
2-(Ethylsulfamoyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethylsulfamoyl)benzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group reacts with the hydroxyl groups of serine residues in proteins, forming a stable sulfonyl enzyme derivative . This reaction is particularly useful in the inhibition of serine proteases, making the compound valuable in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): A water-soluble, irreversible serine protease inhibitor with similar reactivity and applications.
Phenylsulfonyl fluoride: Another sulfonyl fluoride compound used in organic synthesis and biochemical studies.
Uniqueness
2-(Ethylsulfamoyl)benzenesulfonyl fluoride is unique due to its specific structure, which imparts distinct reactivity and stability. Its ethylsulfamoyl group provides additional functionalization options, making it a versatile reagent in various chemical and biological applications.
Properties
IUPAC Name |
2-(ethylsulfamoyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO4S2/c1-2-10-16(13,14)8-6-4-3-5-7(8)15(9,11)12/h3-6,10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOUDVVTWDYSOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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